3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one
Description
3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one is an organic compound with the molecular formula C8H13NO It is a derivative of butanone, featuring a prop-2-yn-1-ylamino group attached to the third carbon atom
Properties
IUPAC Name |
3-methyl-3-(prop-2-ynylamino)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-6-9-8(3,4)7(2)10/h1,9H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNGLYICXQBDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with propargylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The prop-2-yn-1-ylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including cytotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone: A structurally similar compound with different functional groups.
3-Methoxy-4-(prop-2-yn-1-ylamino)benzoic acid methyl ester: Another compound with a prop-2-yn-1-ylamino group but different core structure
Uniqueness
3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article presents a comprehensive overview of the compound's biological effects, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a ketone functional group, an alkyne moiety, and an amino group, which contribute to its diverse biological activities.
Synthesis Methods
Recent studies have highlighted various synthetic routes to obtain this compound. Common methods include:
- Alkylation Reactions : Utilizing propargyl amines and ketones under basic conditions.
- One-Pot Reactions : Combining multiple reagents to streamline the synthesis process.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 22 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent antifungal activity.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : It has been suggested that the compound can compromise the integrity of microbial cell membranes, leading to cell death.
Study on Antimicrobial Efficacy
A recent case study evaluated the antimicrobial efficacy of this compound in clinical isolates. The study found that the compound effectively reduced bacterial load in infected tissues, supporting its potential use in clinical settings.
Pharmacokinetic Profile
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
